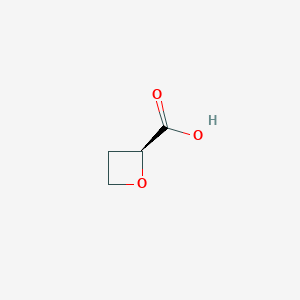
2-(3,3-Difluoropyrrolidin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,3-Difluoropyrrolidin-1-yl)ethanol” is an organic compound with the molecular formula C6H11F2NO . It is also known as DFPE.
Molecular Structure Analysis
The molecular structure of “2-(3,3-Difluoropyrrolidin-1-yl)ethanol” can be represented by the InChI code: 1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2 . The Canonical SMILES representation is: C1CN(CC1(F)F)CCO .Physical And Chemical Properties Analysis
The molecular weight of “2-(3,3-Difluoropyrrolidin-1-yl)ethanol” is 151.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 151.08087030 g/mol . The Topological Polar Surface Area is 23.5 Ų . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
1. Application in Drug Metabolism & Disposition Research
- Summary of Application : This compound was used in the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, PF-00734200, which was examined for the treatment of type 2 diabetes .
- Methods of Application : The disposition of PF-00734200 was examined in rats, dogs, and humans after oral administration of a single dose . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring in all species .
- Results or Outcomes : The majority of radioactive dose was detected in the urine of dogs and humans and in the feces of rats . Absorption of PF-00734200 was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 h after the dose .
2. Application in Radiotheranostics
- Summary of Application : Radiopharmaceuticals based on the highly potent FAP inhibitor (FAPi) UAMC-1110 have shown great potential in molecular imaging .
- Methods of Application : The short tumor retention time of the monomers do not match the physical half-lives of the important therapeutic radionuclides 177Lu and 225Ac . This was improved with the dimer DOTAGA .
- Results or Outcomes : The tumor retention was improved with the FAPi homodimer DOTAGA . In terms of optimizing, the new FAPi homodimers DO3A.Glu. (FAPi) 2 and DOTAGA.Glu. (FAPi) 2 were synthesized .
3. Application in PET Radiotracers
- Summary of Application : This compound was used in the development of next-generation PET radiotracers targeting fibroblast activation protein (FAP) .
- Methods of Application : The novel radiopharmaceuticals DOTA.SA.FAPi and DATA5m.SA.FAPi were synthesized and characterized for in vitro inhibitory efficiency to FAP . Radiochemical investigations were conducted with gallium-68 .
- Results or Outcomes : The radiotracers showed high complexation and stability . In vivo PET-imaging animal studies indicated promising results with high accumulation in tumor and low background signal .
4. Application in Chemical Synthesis
- Summary of Application : This compound is used in the synthesis of various chemical products .
- Methods of Application : The specific methods of application can vary depending on the desired product .
- Results or Outcomes : The outcomes can also vary, but the compound is generally used due to its unique chemical properties .
5. Application in Squaramide Coupled Bifunctional Chelators
- Summary of Application : This compound was used in the development of next-generation PET radiotracers using squaramide coupled bifunctional DOTA and DATA5m chelators .
- Methods of Application : The novel radiopharmaceuticals DOTA.SA.FAPi and DATA5m.SA.FAPi were synthesized and characterized for in vitro inhibitory efficiency to FAP . Radiochemical investigations were conducted with gallium-68 .
- Results or Outcomes : The radiotracers showed high complexation and stability . In vivo PET-imaging animal studies indicated promising results with high accumulation in tumor and low background signal .
6. Application in Chemical Synthesis
- Summary of Application : This compound is used in the synthesis of various chemical products .
- Methods of Application : The specific methods of application can vary depending on the desired product .
- Results or Outcomes : The outcomes can also vary, but the compound is generally used due to its unique chemical properties .
Propiedades
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUPRNVKSFVMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)ethanol | |
CAS RN |
950662-61-0 |
Source


|
| Record name | 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)

![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)

![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)



![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)